ETHYL 4-(3-BROMOPHENYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 4-(3-BROMOPHENYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a bromophenyl group, a pyrazinylcarbonyl group, and a thiophenecarboxylate ester. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps:
Formation of the bromophenyl intermediate: This can be achieved through bromination of a phenyl precursor.
Coupling with thiophene: The bromophenyl intermediate can be coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the pyrazinylcarbonyl group: This step might involve the use of pyrazine-2-carboxylic acid or its derivatives, which can be coupled with the intermediate through amide bond formation.
Esterification: The final step would involve esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production would likely follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The bromophenyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological assays: Potential use in assays to determine biological activity.
Medicine
Drug development: Investigated for potential therapeutic properties.
Industry
Material science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The bromophenyl and pyrazinylcarbonyl groups could play a role in binding to the target site, while the thiophene ring might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-bromophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate
- Ethyl 4-(3-chlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate
Uniqueness
- Bromophenyl group : The position of the bromine atom can significantly influence the compound’s reactivity and biological activity.
- Pyrazinylcarbonyl group : This group is crucial for interactions with biological targets.
- Thiophenecarboxylate ester : Provides unique electronic properties that can affect the compound’s overall behavior.
Properties
Molecular Formula |
C18H14BrN3O3S |
---|---|
Molecular Weight |
432.3g/mol |
IUPAC Name |
ethyl 4-(3-bromophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H14BrN3O3S/c1-2-25-18(24)15-13(11-4-3-5-12(19)8-11)10-26-17(15)22-16(23)14-9-20-6-7-21-14/h3-10H,2H2,1H3,(H,22,23) |
InChI Key |
LTLBVBAFMIJMMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=NC=CN=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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